molecular formula C17H18O2 B1604319 2'-Methoxy-3-(2-methylphenyl)propiophenone CAS No. 898789-13-4

2'-Methoxy-3-(2-methylphenyl)propiophenone

Cat. No.: B1604319
CAS No.: 898789-13-4
M. Wt: 254.32 g/mol
InChI Key: NMNOIUXGXXCYNA-UHFFFAOYSA-N
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Description

2’-Methoxy-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2 It is a derivative of propiophenone, characterized by the presence of a methoxy group at the 2’ position and a methylphenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with 2-methylphenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2’-Methoxy-3-(2-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

    2’-Methoxypropiophenone: Lacks the methylphenyl group, resulting in different chemical and biological properties.

    3-(2-Methylphenyl)propiophenone: Lacks the methoxy group, affecting its reactivity and applications.

    2’-Methoxy-3-phenylpropiophenone: Similar structure but without the methyl group, leading to variations in its chemical behavior.

Uniqueness: 2’-Methoxy-3-(2-methylphenyl)propiophenone is unique due to the presence of both methoxy and methylphenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNOIUXGXXCYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644005
Record name 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-13-4
Record name 1-(2-Methoxyphenyl)-3-(2-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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